molecular formula C14H12BF3O3 B7872944 Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7872944
M. Wt: 296.05 g/mol
InChI Key: JMJOAUMIIUYJOC-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a specialized organoboron compound It is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the efficiency of the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various chemical and biological applications .

Biological Activity

Boronic acids, particularly those with trifluoromethyl substitutions, have garnered significant attention in medicinal chemistry due to their unique biological activities. The compound Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a representative example that exhibits diverse biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

  • Chemical Formula : C13_{13}H10_{10}BF3_3O2_2
  • Molecular Weight : 275.03 g/mol
  • IUPAC Name : 4-(Trifluoromethyl)phenylboronic acid

The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition against:

  • Escherichia coli
  • Bacillus cereus

In vitro assays revealed that the compound's antibacterial potency correlates with its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and membrane penetration .

Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Bacillus cereus16 µg/mL

Anticancer Activity

Boronic acids have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor progression. The compound has been tested in various cancer cell lines, including:

  • HCT116 (colon cancer)
  • KMS-12 BM (multiple myeloma)

Inhibition assays revealed that the compound exhibits significant antiproliferative effects with IC50_{50} values in the low micromolar range.

Cell Line IC50_{50} (µM)
HCT1160.64
KMS-12 BM1.40

These results suggest that the compound may serve as a lead for further development of anticancer therapies targeting specific pathways in tumor cells .

Enzyme Inhibition

The mechanism of action for many boronic acids includes enzyme inhibition. The compound has been identified as a potent inhibitor of proteasome activity, which is crucial for regulating protein degradation in cancer cells.

Enzyme Target IC50_{50} (nM)
Proteasome30

This inhibition leads to an accumulation of pro-apoptotic factors within the cell, promoting apoptosis in cancerous tissues .

Case Studies

  • Study on Anticancer Efficacy :
    A study conducted on HCT116 cells demonstrated that treatment with Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptosis rates correlating with higher concentrations of the compound.
  • Antimicrobial Efficacy Assessment :
    In a comparative study assessing various boronic acids' efficacy against bacterial strains, this compound exhibited superior activity compared to its non-trifluoromethyl analogs, underscoring the role of functional group variation in antimicrobial potency.

Properties

IUPAC Name

[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)15(19)20/h1-8,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJOAUMIIUYJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=C(C=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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